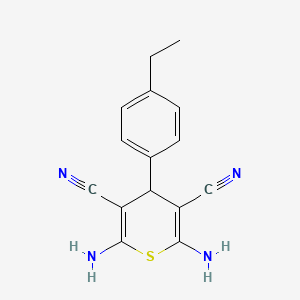

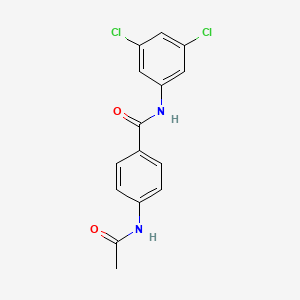

![molecular formula C15H16N6O B5513163 5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5513163.png)

5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole" often involves multi-step synthetic routes. For example, imidazole/benzotriazole analogues substituted piperidin-4-one derivatives have been synthesized and characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectral analysis, alongside single crystal X-ray diffraction for specific compounds (Ramachandran et al., 2011). These methods provide detailed insights into the molecular structure and confirm the successful synthesis of the desired compounds.

Molecular Structure Analysis

The structural properties of novel compounds containing imidazole and benzotriazole moieties have been elucidated using various spectroscopic techniques, including UV–vis, IR, 1H/13C NMR, mass spectrometry, elemental analyses, and X-ray crystallography. DFT calculations complement these experimental methods, offering theoretical insights into the compounds' electronic structures (Ünver et al., 2009).

Chemical Reactions and Properties

Compounds featuring benzotriazole have been utilized as synthons for constructing various heterocyclic compounds. Their reactivity enables the synthesis of benzothiazoles, pyridoindoles, and other heterocycles through efficient heterocyclization processes (Katritzky et al., 2000). These reactions showcase the versatility of benzotriazole derivatives in synthesizing complex heterocyclic structures.

科学的研究の応用

Efficient Synthesis of Heterocycles

A study by Katritzky et al. (2000) introduced a novel three-carbon synthon for synthesizing benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted indolizines and imidazo[1,2-a]pyridines, demonstrating a general approach for heterocyclizations and benzannelations. This methodology provides a pathway for the synthesis of complex heterocyclic structures potentially useful in materials science and medicinal chemistry (Katritzky et al., 2000).

Antimicrobial Activity

Research by Ramachandran et al. (2011) synthesized imidazole/benzotriazole analogues substituted piperidin-4-one derivatives, which exhibited significant antibacterial and antifungal activities against pathogenic microbial strains. This study highlights the potential application of such compounds in developing new antimicrobial agents (Ramachandran et al., 2011).

Radiolabeling and Imaging

Mundwiler et al. (2004) presented a [2 + 1] mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for labeling bioactive molecules containing monodentate or bidentate donor sites. This approach is significant for developing radiolabeled compounds for diagnostic imaging, particularly in tracing biological pathways in medical research (Mundwiler et al., 2004).

Antitubercular Agents

A study by Raju et al. (2020) focused on the synthesis and evaluation of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives as potent antitubercular agents. The synthesized molecules showed good activity against mycobacterium species, indicating their potential application in treating tuberculosis (Raju et al., 2020).

Corrosion Inhibition

Ammal et al. (2018) investigated the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid. Their findings suggest the application of these compounds in protecting metals from corrosion, which is crucial in industrial processes and materials science (Ammal et al., 2018).

作用機序

将来の方向性

特性

IUPAC Name |

2H-benzotriazol-5-yl-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O/c22-15(10-3-4-12-13(8-10)19-20-18-12)21-7-1-2-11(9-21)14-16-5-6-17-14/h3-6,8,11H,1-2,7,9H2,(H,16,17)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPXQLWZTGIWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=NNN=C3C=C2)C4=NC=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)

![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)

![3-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513123.png)

![(1S*,5R*)-3-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513128.png)

![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)

![3,3-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5513154.png)

![3-(4-fluorophenyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513159.png)

![7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5513160.png)